

"physical and chemical characteristics of acetylserine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Physical and Chemical Characteristics of **Acetylserine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylserine is an N-acetylated derivative of the amino acid L-serine.[1] It belongs to the class of organic compounds known as N-acyl-alpha amino acids.[1][2] This modification, where an acetyl group is attached to the terminal nitrogen atom, makes it a biologically available form of L-serine.[1] N-acetylated amino acids are produced through the direct action of N-acetyltransferases or via the proteolytic degradation of N-acetylated proteins.[1] In eukaryotes, N-terminal acetylation is a widespread and highly conserved protein modification that plays a crucial role in protein stability and protection.[1]

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of N-**acetylserine**, its biological significance, and detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

N-**Acetylserine** is typically a white to off-white solid powder.[3][4] It is hygroscopic and should be stored in a dry environment.[3][5] For long-term storage, a temperature of 2°C - 8°C or -20°C is recommended.[4][6][7]

Quantitative Physicochemical Data

The key quantitative physical and chemical properties of N-acetyl-L-serine are summarized in the table below for easy reference and comparison.

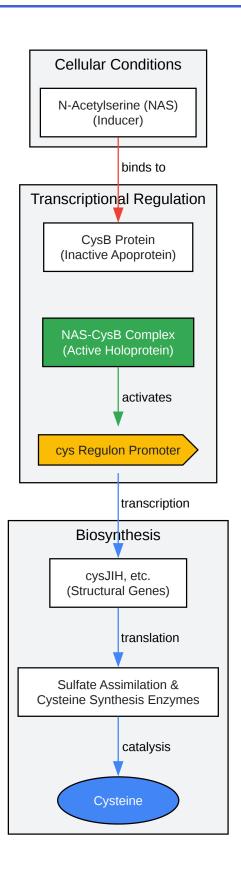
Property	Value	Source(s)
Molecular Formula	C ₅ H ₉ NO ₄	[8]
Molecular Weight	147.13 g/mol	[6][8]
Melting Point	207.6 °C	[6][8]
Boiling Point	468.4 °C (Predicted)	[3]
Density	1.343 g/cm³ (Predicted)	[3]
Water Solubility	Very soluble (1000 g/L at 25 °C, Calculated)	[9]
Other Solubilities	Sparingly soluble in Methanol and DMSO	[3][5]
pKa (Strongest Acidic)	3.27 - 3.61	[1][2][3]
pKa (Strongest Basic)	-2.01.5	[1][2]
Polar Surface Area	86.63 Ų	[1][2]
XLogP3	-1.2	[8][10]
Hydrogen Bond Donors	3	[1][2]
Hydrogen Bond Acceptors	4	[1][2]
Rotatable Bond Count	3	[1][2]

Spectroscopic Characteristics

Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-acetylserine. The following table summarizes its key spectroscopic data.

Technique	Data Highlights	Source(s)
¹ H NMR	(500 MHz, D ₂ O): Chemical shifts (δ) at approximately 4.51 ppm (α -CH), 3.94 ppm & 3.87 ppm (β -CH ₂), and 2.08 ppm (acetyl CH ₃).	[8][11]
¹³ C NMR	Expected chemical shifts (δ) include ~175 ppm (carboxyl C=O), ~174 ppm (acetyl C=O), ~62 ppm (β -CH ₂), ~55 ppm (α -CH), and ~22 ppm (acetyl CH ₃).	[12]
Mass Spectrometry	GC-MS: Shows characteristic fragments. For example, a prominent peak may be observed at m/z 116, corresponding to the loss of the carboxyl group.	[8][10]
Infrared (IR)	Expected characteristic absorption bands include a broad peak around 3300 cm ⁻¹ (O-H and N-H stretching), a strong peak around 1700-1740 cm ⁻¹ (C=O stretching of the carboxylic acid), and another strong peak around 1640 cm ⁻¹ (amide I band, C=O stretching).	[13]

Biological Role and Signaling Pathways


N-**Acetylserine** plays a significant role as a signaling molecule, particularly in bacteria like E. coli, where it functions as a physiological inducer of the cysteine regulon.[7][14][15]

Cysteine Biosynthesis Regulation

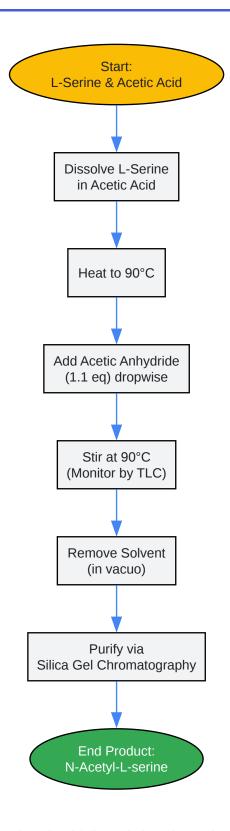
In bacteria, the synthesis of cysteine is tightly regulated in response to sulfur availability. N-acetylserine acts as an activator for this pathway.[15] It binds to the CysB protein, a transcriptional regulator of the LysR-type family.[7][14] The N-acetylserine-CysB complex then activates the transcription of the cys regulon genes, which are responsible for sulfate transport, reduction, and the synthesis of cysteine.[14] This ensures that the carbon backbone for cysteine synthesis (provided by serine) is coordinated with the availability of reduced sulfur.

Click to download full resolution via product page

Caption: Activation of the Cysteine Regulon by N-**Acetylserine**.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N-acetylserine, essential for researchers in drug development and related scientific fields.


Synthesis of N-Acetyl-L-serine

A common method for synthesizing N-acetyl-L-serine is through the acetylation of L-serine using acetic anhydride.[16][17]

Protocol: Acetylation in Acetic Acid

- Dissolution: Dissolve L-serine (1.0 equivalent) in glacial acetic acid.
- Reaction: Heat the solution to approximately 90°C. Add acetic anhydride (1.1 equivalents)
 dropwise while maintaining the temperature and stirring the mixture.
- Monitoring: Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material (L-serine) is consumed.
- Work-up: After the reaction is complete, remove the solvent (acetic acid) under reduced pressure (in vacuo).
- Purification: The resulting residue can be purified using silica gel chromatography. A common
 eluent system is a gradient of methanol in ethyl acetate (e.g., starting from 1:12 and
 increasing to 1:9 v/v) to yield the pure N-acetyl-L-serine.[17]

Click to download full resolution via product page

Caption: General workflow for the synthesis of N-Acetyl-L-serine.

Analytical Methodologies

Accurate detection and quantification of N-acetylserine are critical for research. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are powerful techniques for this purpose.

5.2.1 Reversed-Phase HPLC (RP-HPLC) for Quantification

This protocol is adapted from methods used for similar N-acetylated amino acids and can be optimized for N-acetylserine.[18][19]

- Sample Preparation:
 - Prepare a stock solution of N-acetylserine (e.g., 1 mg/mL) in the mobile phase or water.
 - Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 10, 20, 50, 100 μg/mL).
 - For biological samples, a protein precipitation step (e.g., with acetonitrile or methanol)
 followed by centrifugation may be necessary.
- HPLC Conditions (Example):
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
 - Mobile Phase: An isocratic mixture of phosphate buffer (pH adjusted to ~3.0) and acetonitrile (e.g., 95:5 v/v).[18]
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: Ambient or controlled at 25°C.
 - Injection Volume: 20 μL.
 - Detection: UV detection at a wavelength between 210-220 nm, where the peptide bond absorbs.[12][18]
- Analysis:
 - Inject the standards and samples.

- Identify the N-acetylserine peak based on its retention time compared to the standard.
- Quantify the amount of N-acetylserine in the samples by correlating their peak areas with the calibration curve.

5.2.2 NMR for Structural Confirmation

NMR spectroscopy provides definitive structural confirmation.[12][20]

- Sample Preparation:
 - Lyophilize the sample to remove water, if necessary.
 - Dissolve approximately 5-10 mg of the purified sample in about 0.6 mL of a suitable deuterated solvent (e.g., D₂O).[12]
 - If quantification is desired, add a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP).
 - Transfer the solution to an NMR tube.
- NMR Acquisition:
 - Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[12]
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Acquire a ¹³C NMR spectrum and, if needed, 2D NMR spectra (like COSY or HSQC) to confirm atomic connectivity.
- Data Analysis:
 - Process the spectra (Fourier transform, phase correction, and baseline correction).
 - Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
 - Compare the observed chemical shifts with known values for N-acetylserine to confirm its identity.[8][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Human Metabolome Database: Showing metabocard for N-Acetylserine (HMDB0002931)
 [hmdb.ca]
- 2. Showing Compound N-Acetyl-L-serine (FDB000970) FooDB [foodb.ca]
- 3. N-Acetyl-L-serine CAS#: 16354-58-8 [m.chemicalbook.com]
- 4. N-Acetyl-DL-serine 97-14-3 [sigmaaldrich.com]
- 5. N-Acetyl-L-serine | 16354-58-8 [chemicalbook.com]
- 6. N-Acetyl-L-serine | 16354-58-8 | FA31342 | Biosynth [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Acetylserine | C5H9NO4 | CID 65249 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS # 16354-58-8, N-Acetyl-L-serine, N-Acetylserine chemBlink [chemblink.com]
- 10. N-Acetyl-DL-serine | C5H9NO4 | CID 352294 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. hmdb.ca [hmdb.ca]
- 12. benchchem.com [benchchem.com]
- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry Chemistry Steps [chemistrysteps.com]
- 14. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ecmdb.ca [ecmdb.ca]
- 16. benchchem.com [benchchem.com]
- 17. N-Acetyl-L-serine synthesis chemicalbook [chemicalbook.com]
- 18. ajpp.in [ajpp.in]
- 19. archives.ijper.org [archives.ijper.org]

- 20. benchchem.com [benchchem.com]
- To cite this document: BenchChem. ["physical and chemical characteristics of acetylserine"].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093042#physical-and-chemical-characteristics-of-acetylserine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com